molecular formula C18H17ClN2O3S2 B5907271 ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

Cat. No.: B5907271
M. Wt: 408.9 g/mol
InChI Key: NBQBBUSTPKVICC-UHFFFAOYSA-N
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Description

ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is an organic compound with the molecular formula C18H17ClN2O3S2. This compound is known for its unique chemical structure, which includes a benzoyl group, a carbamothioyl group, and an ethyl ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield the corresponding sulfoxide or sulfone .

Scientific Research Applications

ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methylsulfanyl groups may play a role in binding to these targets, while the carbamothioyl group may be involved in the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 4-[(2-chloro-5-methylsulfanylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c1-3-24-17(23)11-4-6-12(7-5-11)20-18(25)21-16(22)14-10-13(26-2)8-9-15(14)19/h4-10H,3H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBBUSTPKVICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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